
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid typically involves the reaction of a pyrrole derivative with a trifluoromethylated precursor. One common method is the condensation of 2-pyrrolecarboxaldehyde with trifluoroacetic acid under acidic conditions, followed by dehydration to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylated alkanes.
Applications De Recherche Scientifique
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, such as polymers with unique properties.
Mécanisme D'action
The mechanism by which (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-yn-1-ol
Uniqueness
Compared to similar compounds, (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid stands out due to its specific structural configuration, which influences its reactivity and potential applications. The presence of the trifluoromethyl group and the pyrrole ring in a conjugated system imparts unique electronic properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
(Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5(4-7(13)14)6-2-1-3-12-6/h1-4,12H,(H,13,14)/b5-4- |
Clé InChI |
ZCOXCRNJRBSYCS-PLNGDYQASA-N |
SMILES isomérique |
C1=CNC(=C1)/C(=C/C(=O)O)/C(F)(F)F |
SMILES canonique |
C1=CNC(=C1)C(=CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
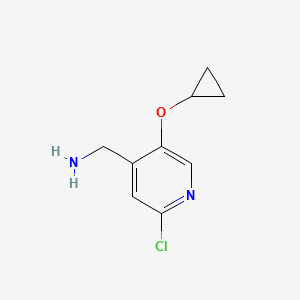
![2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B14802850.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea](/img/structure/B14802851.png)
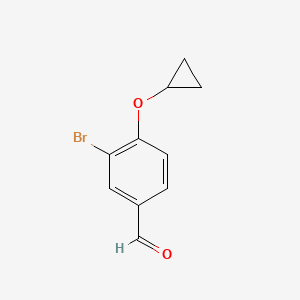
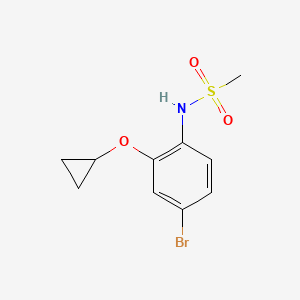
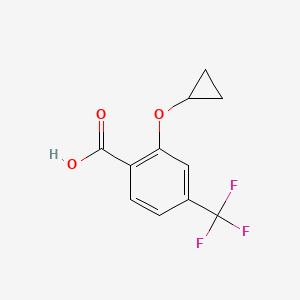

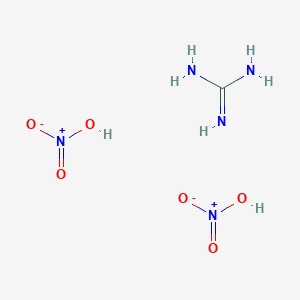
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)
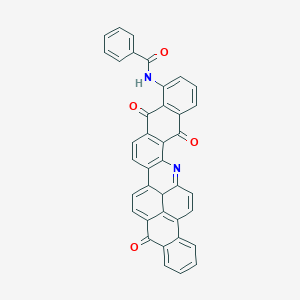
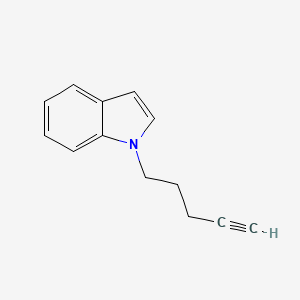
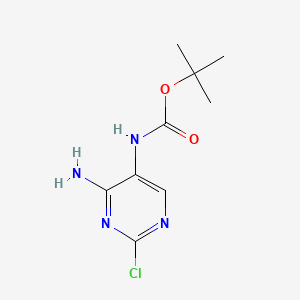
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)
